Cas no 801316-10-9 (Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate)

Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate structure
801316-10-9 structure
Nome del prodotto:Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate
Numero CAS:801316-10-9
MF:C26H23N3O4S
MW:473.543524980545
MDL:MFCD18207083
CID:835640
PubChem ID:67423797

Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Methyl 3-(3-carbaMoyl-4-(3-MethoxyphenylaMino)-8-Methylquinolin-6-ylthio)benzoate
    • Methyl 3-({3-carbamoyl-4-[(3-methoxyphenyl)amino]-8-methyl-6-quin olinyl}sulfanyl)benzoate
    • Methyl 3-((3-carbamoyl-4-((3-methoxyphenyl)amino)-8-methylquinolin-6-yl)thio)benzoate
    • Methyl 3-[[3-(aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl]thio]benzoate (ACI)
    • Methyl 3-[(3-(aminocarbonyl)-8-methyl-4-[[3-methoxyphenyl]amino]-6-quinolinyl)thio]benzoate
    • DTXSID201121019
    • AKOS037650086
    • 801316-10-9
    • BHB31610
    • CS-14243
    • methyl 3-[3-carbamoyl-4-(3-methoxyanilino)-8-methylquinolin-6-yl]sulfanylbenzoate
    • SCHEMBL2479610
    • Methyl 3-[[3-(aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl]thio]benzoate
    • methyl3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate
    • CS-M0305
    • DB-255211
    • Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate
    • MDL: MFCD18207083
    • Inchi: 1S/C26H23N3O4S/c1-15-10-20(34-19-9-4-6-16(11-19)26(31)33-3)13-21-23(15)28-14-22(25(27)30)24(21)29-17-7-5-8-18(12-17)32-2/h4-14H,1-3H3,(H2,27,30)(H,28,29)
    • Chiave InChI: AOCIEGYBFGBCQE-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=C(SC2C=C(C)C3N=CC(=C(C=3C=2)NC2C=C(OC)C=CC=2)C(N)=O)C=CC=1)OC

Proprietà calcolate

  • Massa esatta: 473.14092740g/mol
  • Massa monoisotopica: 473.14092740g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 8
  • Complessità: 710
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.4
  • Superficie polare topologica: 129

Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058697-1g
Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate
801316-10-9 95%
1g
¥9544.00 2024-07-28
Aaron
AR00G4E0-1g
Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate
801316-10-9 95%
1g
$1071.00 2025-02-10
A2B Chem LLC
AH51084-250mg
Methyl 3-(3-carbaMoyl-4-(3-MethoxyphenylaMino)-8-Methylquinolin-6-ylthio)benzoate
801316-10-9 98%
250mg
$673.00 2024-04-19
Aaron
AR00G4E0-250mg
Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate
801316-10-9 95%
250mg
$536.00 2025-02-10
A2B Chem LLC
AH51084-1g
Methyl 3-(3-carbaMoyl-4-(3-MethoxyphenylaMino)-8-Methylquinolin-6-ylthio)benzoate
801316-10-9 98%
1g
$1336.00 2024-04-19
eNovation Chemicals LLC
D766701-100mg
Methyl 3-(3-carbaMoyl-4-(3-MethoxyphenylaMino)-8-Methylquinolin-6-ylthio)benzoate
801316-10-9 98%
100mg
$370 2025-02-18
eNovation Chemicals LLC
D766701-1g
Methyl 3-(3-carbaMoyl-4-(3-MethoxyphenylaMino)-8-Methylquinolin-6-ylthio)benzoate
801316-10-9 98%
1g
$1200 2025-02-19
eNovation Chemicals LLC
D766701-250mg
Methyl 3-(3-carbaMoyl-4-(3-MethoxyphenylaMino)-8-Methylquinolin-6-ylthio)benzoate
801316-10-9 98%
250mg
$600 2025-02-18
eNovation Chemicals LLC
D766701-1g
Methyl 3-(3-carbaMoyl-4-(3-MethoxyphenylaMino)-8-Methylquinolin-6-ylthio)benzoate
801316-10-9 98%
1g
$1200 2025-02-18
eNovation Chemicals LLC
D766701-100mg
Methyl 3-(3-carbaMoyl-4-(3-MethoxyphenylaMino)-8-Methylquinolin-6-ylthio)benzoate
801316-10-9 98%
100mg
$370 2025-02-19

Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
Riferimento
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
2.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
3.1 Solvents: Acetonitrile ;  overnight, reflux
4.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
Riferimento
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Diphenyl ether ;  45 min, 250 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
3.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
4.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
5.1 Solvents: Acetonitrile ;  overnight, reflux
6.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
Riferimento
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
2.1 Solvents: Acetonitrile ;  overnight, reflux
3.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
Riferimento
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
2.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
3.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
4.1 Solvents: Acetonitrile ;  overnight, reflux
5.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
Riferimento
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Synthetic Routes 6

Condizioni di reazione
1.1 1 h, 100 °C
2.1 Reagents: Diphenyl ether ;  45 min, 250 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
4.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
5.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
6.1 Solvents: Acetonitrile ;  overnight, reflux
7.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
Riferimento
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Synthetic Routes 7

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  overnight, reflux
2.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
Riferimento
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate Raw materials

Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate Preparation Products

Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
江苏科伦多食品配料有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
江苏科伦多食品配料有限公司
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd